3-morpholino-4-tetrahydro-1h-pyrrol-1-ylcyclobut-3-ene-1,2-dione

CAS No.: 282093-48-5

Cat. No.: VC3912586

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 282093-48-5 |

|---|---|

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | 3-morpholin-4-yl-4-pyrrolidin-1-ylcyclobut-3-ene-1,2-dione |

| Standard InChI | InChI=1S/C12H16N2O3/c15-11-9(13-3-1-2-4-13)10(12(11)16)14-5-7-17-8-6-14/h1-8H2 |

| Standard InChI Key | INDCFFAROPASLT-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=C(C(=O)C2=O)N3CCOCC3 |

| Canonical SMILES | C1CCN(C1)C2=C(C(=O)C2=O)N3CCOCC3 |

Introduction

Structural Characteristics

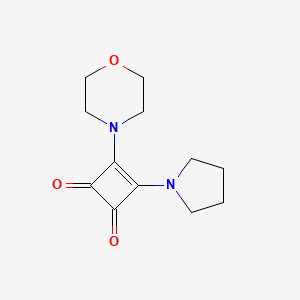

The compound features a cyclobutene-1,2-dione core (a four-membered ring with two ketone groups) substituted at the 3-position with a morpholino group and at the 4-position with a tetrahydro-1H-pyrrol-1-yl group. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol . The structure is confirmed by its IUPAC name and synonyms, including 3-(4-Morpholinyl)-4-pyrrolidino-3-cyclobutene-1,2-dione .

Key structural elements include:

-

Cyclobut-3-ene-1,2-dione: A strained cyclobutene ring with conjugated ketone groups, contributing to reactivity in cycloaddition or ring-opening reactions.

-

Morpholino group: A six-membered nitrogen-containing ring (morpholine) attached via an oxygen atom, enhancing water solubility and potential hydrogen-bonding interactions.

-

Pyrrolidinyl group: A saturated five-membered nitrogen-containing ring, adding steric and electronic complexity.

| Supplier | Country | Product List Size | Advantage Score |

|---|---|---|---|

| Maybridge Chemical Co. | Belgium | 6,293 | 73 |

| Apollo Scientific Ltd. | United Kingdom | 6,084 | 88 |

| Ryan Scientific, Inc. | United States | 6,439 | 60 |

| Atomax Chemicals Co. | China | 6,489 | 43 |

These suppliers provide the compound in bulk quantities, likely synthesized via nucleophilic substitution or cyclocondensation reactions involving cyclobutene precursors and morpholine/pyrrolidine derivatives .

Physicochemical Properties

Molecular Characteristics

Biological Activity and Applications

-

Anticancer activity: Cyclobutene rings can engage in strain-promoted cycloadditions with biomolecules.

-

Neurological targets: Morpholine-containing compounds frequently interact with GPCRs or ion channels.

-

Antimicrobial agents: Pyrrolidine scaffolds are common in antibiotics due to their ability to disrupt microbial membranes.

Challenges and Future Directions

-

Synthetic Complexity: The strained cyclobutene ring necessitates careful reaction conditions to avoid ring-opening side reactions.

-

Limited Bioactivity Data: Further studies are required to evaluate its pharmacological potential.

-

Derivatization Opportunities: Functionalization at the ketone positions could yield analogs with improved solubility or target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume